molecular formula C24H18FNO4 B11312287 N-(3-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11312287
M. Wt: 403.4 g/mol
InChI Key: MVFJFXQUFRXKAX-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a fluorophenyl group, and a benzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the acetylphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reduce costs, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of substituted benzopyran derivatives.

Scientific Research Applications

N-(3-ACETYLPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives with different substituents, such as:

  • N-(3-METHOXYPHENYL)-3-(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
  • N-(3-HYDROXYPHENYL)-3-(4-BROMOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE

Uniqueness

N-(3-ACETYLPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific combination of acetylphenyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H18FNO4/c1-14(27)16-3-2-4-20(12-16)26-23(28)17-7-10-21-18(11-17)13-22(30-24(21)29)15-5-8-19(25)9-6-15/h2-12,22H,13H2,1H3,(H,26,28)

InChI Key

MVFJFXQUFRXKAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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